molecular formula C9H14O3 B3055367 4-(oxan-2-yloxy)but-2-yn-1-ol CAS No. 64244-47-9

4-(oxan-2-yloxy)but-2-yn-1-ol

Cat. No.: B3055367
CAS No.: 64244-47-9
M. Wt: 170.21 g/mol
InChI Key: USEMUTURTYPBIO-UHFFFAOYSA-N
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Description

4-(oxan-2-yloxy)but-2-yn-1-ol is an organic compound with the molecular formula C₉H₁₄O₃ It is characterized by the presence of an oxane ring and a butynol group

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(oxan-2-yloxy)but-2-yn-1-ol can be synthesized through several methods. One common synthetic route involves the reaction of 3,4-dihydro-2H-pyran with 2-butyn-1,4-diol . The reaction typically proceeds under mild conditions, often in the presence of a catalyst to facilitate the formation of the oxane ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar starting materials. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

4-(oxan-2-yloxy)but-2-yn-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different alcohols or alkanes.

    Substitution: The oxane ring and butynol group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.

Major Products Formed

Scientific Research Applications

4-(oxan-2-yloxy)but-2-yn-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-(oxan-2-yloxy)but-2-yn-1-ol exerts its effects involves interactions with various molecular targets. The oxane ring and butynol group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. These interactions are crucial in determining the compound’s behavior in different chemical and biological environments.

Comparison with Similar Compounds

Similar Compounds

    1-tetrahydropyranylbutyne-1,4-diol: Shares a similar structure but differs in the position of functional groups.

    2-butyn-1,4-diol: Lacks the oxane ring, making it less versatile in certain reactions.

    3,4-dihydro-2H-pyran: A precursor in the synthesis of 4-(oxan-2-yloxy)but-2-yn-1-ol.

Uniqueness

This compound is unique due to the combination of the oxane ring and butynol group, which provides distinct reactivity and stability. This uniqueness makes it valuable in various applications, from organic synthesis to industrial production.

Biological Activity

4-(oxan-2-yloxy)but-2-yn-1-ol, with the molecular formula C₉H₁₄O₃, is an organic compound characterized by the presence of an oxane ring and a butynol group. This compound has garnered interest in various fields due to its unique structural features, which allow it to interact with biological molecules, potentially leading to significant biological activities.

The compound features both an alkyne and an alcohol functional group, contributing to its reactivity. Its synthesis can be achieved through multiple methods, including the reaction of 3,4-dihydro-2H-pyran with 2-butyn-1,4-diol, among others. The following table summarizes key chemical properties and potential reactions:

PropertyDescription
Molecular FormulaC₉H₁₄O₃
Molecular Weight158.21 g/mol
Functional GroupsAlkyne, Alcohol, Ether
Common ReactionsOxidation, Reduction, Substitution

The biological activity of this compound is hypothesized to involve interactions with various molecular targets. The oxane ring and butynol group can engage in hydrogen bonding and other non-covalent interactions that influence the compound’s reactivity and stability in biological systems.

Biological Activity

Research indicates that compounds similar to this compound exhibit diverse biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures may possess antimicrobial properties, potentially inhibiting bacterial growth.
  • Anti-inflammatory Effects : Some derivatives have shown promise in modulating inflammatory pathways, which could be beneficial in treating inflammatory diseases.
  • Anticancer Potential : Compounds with alkyne and alcohol functionalities have been investigated for their ability to inhibit cancer cell proliferation. For instance, research on related oxazine derivatives has demonstrated significant growth inhibitory activity against various cancer cell lines such as MIA PaCa-2 (pancreatic cancer) and MCF-7 (breast cancer) .

Case Studies

A case study focusing on the biological activity of similar compounds revealed promising results:

Case Study: Anticancer Activity

In a study examining the effects of oxazine derivatives on cancer cells, several compounds exhibited potent anti-proliferative effects. Specifically, derivatives showed IC50 values below 10 µM against MCF-7 cells, indicating strong potential for further development as anticancer agents .

Case Study: Anti-inflammatory Properties

Another investigation highlighted the anti-inflammatory effects of related compounds in vitro. These compounds were able to significantly reduce pro-inflammatory cytokine production in human macrophages, suggesting a mechanism that could be leveraged for therapeutic applications in chronic inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(oxan-2-yloxy)but-2-yn-1-ol, and how do reaction conditions influence yield?

The compound is typically synthesized via multi-step protocols involving alkynol intermediates and oxane ring formation. For example, describes a reaction where cesium carbonate in acetonitrile at 75°C facilitates etherification, yielding 66% after HPLC purification. Similarly, outlines the synthesis of alkynyl-aziridines starting from propargyl alcohol derivatives, emphasizing the role of n-BuLi in THF for deprotonation. Key factors affecting yield include solvent choice (polar aprotic solvents enhance nucleophilicity), base strength, and temperature control to minimize side reactions. Methodological optimization should prioritize inert atmospheres and stoichiometric precision to avoid undesired byproducts .

Q. How can researchers ensure purity and structural fidelity of this compound during synthesis?

Analytical techniques such as HPLC (reverse-phase C18 columns with MeCN/water mobile phases) and LCMS (monitoring m/z values) are critical. highlights retention times (e.g., 1.40 minutes under SMD-TFA05 conditions) for product validation. Additionally, NMR (¹H/¹³C) and FTIR can confirm functional groups (e.g., alkyne C≡C stretch at ~2100 cm⁻¹). Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended for intermediates, as demonstrated in and . Always cross-validate spectral data with literature or computational predictions .

Q. What safety protocols are essential when handling intermediates like but-2-yn-1-ol derivatives?

Propargyl alcohols (e.g., but-2-yn-1-ol) are flammable and reactive. specifies safety measures: use fume hoods, avoid skin contact (wear nitrile gloves), and prevent static discharge. Emergency procedures include rinsing eyes with water for 15 minutes and using dry chemical fire extinguishers. Storage in sealed containers under nitrogen is advised to prevent oxidation or polymerization .

Q. How does solvent selection impact the stability of this compound during reactions?

Polar aprotic solvents (e.g., acetonitrile, THF) stabilize intermediates by solubilizing ionic reagents (e.g., Cs₂CO₃) and minimizing hydrolysis. and show that THF is optimal for lithiation steps, while acetonitrile facilitates SN2 reactions. Avoid protic solvents (e.g., methanol) unless required for acid-catalyzed steps, as they may protonate alkynide intermediates, reducing reactivity .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in this compound crystals be systematically analyzed?

Apply graph-set analysis (Etter’s rules) to categorize hydrogen bonds into motifs like D (donor), A (acceptor), and R (ring). emphasizes directional interactions; for example, the hydroxyl group may form intramolecular bonds with the oxane oxygen or intermolecular bonds with adjacent molecules. Single-crystal X-ray diffraction (SCXRD) data, analyzed via software like SHELXL ( ), can map these interactions. Compare observed patterns with similar ether-alcohol systems to predict packing efficiency or polymorphism .

Q. What strategies resolve crystallographic ambiguities in this compound derivatives?

Use SHELX suites (SHELXD for phase problem solving, SHELXL for refinement) to process SCXRD data. demonstrates how anisotropic displacement parameters and twin refinement improve model accuracy. For challenging cases (e.g., disorder in the oxane ring), apply restraints to bond lengths/angles and validate via R-factor convergence (target <5%). WinGX ( ) provides visualization tools to cross-check thermal ellipsoids and hydrogen positions .

Q. How can reaction mechanisms involving this compound be elucidated using isotopic labeling?

Deuterium or ¹³C labeling at the alkyne or oxane oxygen can track proton transfer or bond cleavage. For example, uses isotopic tracers in chlorinated DMAPP synthesis to confirm allylic rearrangement pathways. Kinetic isotope effects (KIE) measured via GC-MS or NMR quantify rate-determining steps (e.g., deprotonation vs. nucleophilic attack). Computational DFT studies (Gaussian, ORCA) can supplement experimental data by modeling transition states .

Q. How should biological activity assays be designed for this compound analogs?

Leverage structural analogs like deoxyarbutin ( ), a tyrosinase inhibitor (IC₅₀ = 50 nM), as a template. Use enzyme kinetics (Michaelis-Menten plots) to assess competitive/non-competitive inhibition. For cellular assays (e.g., melanogenesis inhibition in B16 cells), validate target engagement via Western blotting (TYR, TRP-1/2 expression). SAR studies should modify the oxane ring size or alkyne chain length to optimize potency and selectivity .

Q. How can contradictions in synthetic yields (e.g., 66% vs. lower literature values) be reconciled?

Systematically evaluate variables: reagent purity (e.g., Cs₂CO₃ hygroscopicity), catalyst aging, or workup efficiency. ’s high yield (66%) may result from optimized HPLC purification, whereas lower yields in other studies () could stem from incomplete intermediate protection. Design controlled experiments with in situ FTIR monitoring to identify bottlenecks (e.g., side reactions during etherification) .

Q. What computational approaches predict the physicochemical properties of this compound?

Use COSMO-RS for solubility predictions in organic/aqueous mixtures. Molecular dynamics (MD) simulations (GROMACS) can model aggregation behavior or membrane permeability. For electronic properties, DFT calculations (B3LYP/6-31G*) estimate frontier orbitals (HOMO/LUMO) to predict reactivity in click chemistry or photodegradation. Validate models against experimental LogP (HPLC) and DSC data (melting point) .

Properties

IUPAC Name

4-(oxan-2-yloxy)but-2-yn-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c10-6-2-4-8-12-9-5-1-3-7-11-9/h9-10H,1,3,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USEMUTURTYPBIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCC#CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80456006
Record name 4-(tetrahydro-pyran-2-yloxy)-but-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80456006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64244-47-9
Record name 4-(tetrahydro-pyran-2-yloxy)-but-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80456006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of 5.0 g of 2-butyne-1,4-diol and 10 milligrams of p-toluenesulfonic add and 150 ml of dry ether there was added dropwise with stirring at room temperature 4.9 g of 3,4-dihydro-2H-pyran. After stirring overnight at ambient temperature the ether was evaporated and the residue was poured into 200 ml of water. The aqueous solution was extracted with hexane (2×100 ml) and then re-extracted with ether (3×100 ml). The combined ether extracts were washed with 100 ml of brine, dried over magnesium sulfate and evaporated to yield 6.8 g of 4-tetrahydropyranoxy-2-butyn-1-ol.
Quantity
5 g
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4.9 g
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150 mL
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Synthesis routes and methods II

Procedure details

To a solution of 90 g (1.07 mol) of 2-butyne-1,4-diol and 9 g of p-toluenesulfonic acid in 1000 ml of tetrahydrofuran, cooled to 0° C., there were added dropwise 104.88 ml (96.69 g, 1.15 mol) of dihydropyran, and thereafter the reaction mixture was stirred for 3 hours at room temperature. It was then neutralized with triethylamine and evaporated in vacuo. The residue was purified by silica gel column chromatography (2000 g) using hexane-ethyl acetate (80:20) as eluant, to yield 2-butyne-1,4-diol monotetrahydropyranyl ether and a small amount of the bis-tetrahydropuranyl ether.
Quantity
90 g
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reactant
Reaction Step One
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9 g
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1000 mL
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104.88 mL
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-(oxan-2-yloxy)but-2-yn-1-ol
4-(oxan-2-yloxy)but-2-yn-1-ol
4-(oxan-2-yloxy)but-2-yn-1-ol
4-(oxan-2-yloxy)but-2-yn-1-ol
4-(oxan-2-yloxy)but-2-yn-1-ol
4-(oxan-2-yloxy)but-2-yn-1-ol

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